7-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine
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Overview
Description
7-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its quinazoline core, which is substituted with a fluorine atom at the 7th position and a pyrimidin-2-ylmethyl group at the nitrogen atom of the 4-amine position. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using selective fluorination reagents such as Selectfluor in the presence of silver carbonate (Ag2CO3).
Attachment of the Pyrimidin-2-ylmethyl Group: The final step involves the nucleophilic substitution reaction where the pyrimidin-2-ylmethyl group is introduced to the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Selectfluor, silver carbonate (Ag2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.
Scientific Research Applications
7-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Research: It is used in the study of DNA damage response mechanisms and the role of specific enzymes in genomic stability.
Pharmaceutical Development: The compound serves as a lead molecule for the development of new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 7-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes involved in DNA repair and replication. The compound inhibits the activity of these enzymes, leading to the accumulation of DNA damage and subsequent cell death in cancer cells . This makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine: This compound shares a similar quinazoline core but has different substituents, leading to variations in biological activity.
5-fluoro-2-aminopyrimidine derivatives: These compounds have a pyrimidine core with fluorine substitution, similar to the pyrimidin-2-ylmethyl group in the target compound.
Uniqueness
7-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the quinazoline core with the fluorine atom and pyrimidin-2-ylmethyl group enhances its potential as a therapeutic agent.
Properties
Molecular Formula |
C13H10FN5 |
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Molecular Weight |
255.25 g/mol |
IUPAC Name |
7-fluoro-N-(pyrimidin-2-ylmethyl)quinazolin-4-amine |
InChI |
InChI=1S/C13H10FN5/c14-9-2-3-10-11(6-9)18-8-19-13(10)17-7-12-15-4-1-5-16-12/h1-6,8H,7H2,(H,17,18,19) |
InChI Key |
VDUHBXPRHGPHAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)CNC2=NC=NC3=C2C=CC(=C3)F |
Origin of Product |
United States |
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